Ethylenebis(triphenylphosphine)platinum(0)

Catalog No.
S1797303
CAS No.
12120-15-9
M.F
C38H34P2Pt
M. Wt
747.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenebis(triphenylphosphine)platinum(0)

CAS Number

12120-15-9

Product Name

Ethylenebis(triphenylphosphine)platinum(0)

IUPAC Name

ethene;platinum;triphenylphosphane

Molecular Formula

C38H34P2Pt

Molecular Weight

747.7

InChI

InChI=1S/2C18H15P.C2H4.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2;

SMILES

C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

Catalyst Precursor

EtTPP Pt(0) serves as a valuable precursor for homogeneous catalysts. Due to the presence of the two triphenylphosphine (PPh3) ligands, EtTPP Pt(0) readily undergoes substitution reactions. This allows scientists to replace the PPh3 ligands with other molecules, creating new homogeneous catalysts with tailored properties for specific reactions. These customized catalysts are employed in various organic transformations, including:

  • Hydrosilation

    EtTPP Pt(0) can be transformed into catalysts for the addition of silicon hydrides (Si-H) across unsaturated carbon-carbon bonds (C=C). This reaction is known as hydrosilation and is useful for synthesizing organosilicon compounds with various applications [].

  • Hydrocarbon Functionalization

    By replacing the PPh3 ligands, researchers can generate catalysts that activate C-H bonds in alkanes (saturated hydrocarbons). This activation allows for further functionalization of these molecules, leading to the development of new materials and pharmaceuticals [].

Ethylenebis(triphenylphosphine)platinum(0) is a coordination compound featuring platinum in its zero oxidation state, coordinated with two triphenylphosphine ligands and an ethylene group. Its linear formula is represented as [(C₆H₅)₃P]₂Pt(H₂C=CH₂), and it has a molecular weight of 747.70 g/mol . This compound is notable for its unique structural properties, which contribute to its reactivity and applications in various fields, particularly in catalysis and medicinal chemistry.

Ethylenebis(triphenylphosphine)platinum(0) should be handled with care in a fume hood due to the following reasons:

  • Toxicity: Limited data is available on the specific toxicity of this compound. However, triphenylphosphine, a component of the molecule, is known to be a mild skin and eye irritant []. It is advisable to handle the compound with gloves and avoid contact with skin and eyes.
  • Stability: The compound is air and moisture sensitive and can decompose upon exposure to these conditions []. It should be stored under inert atmosphere and dry conditions.
, especially with strong proton acids. These reactions often lead to the formation of different platinum complexes. For instance, the compound can react with acids to yield cationic platinum(II) complexes, demonstrating its ability to undergo ligand substitution and coordination changes . Additionally, it has been studied for its reactivity with organotin compounds, indicating its versatility in forming new organometallic species .

Ethylenebis(triphenylphosphine)platinum(0) can be synthesized through several methods. One common approach involves the reduction of tetrakis(triphenylphosphine)platinum(0) with sodium borohydride in an ethylene-saturated ethanol solution . This method highlights the importance of controlled conditions to achieve the desired product purity and yield.

The primary applications of Ethylenebis(triphenylphosphine)platinum(0) include:

  • Catalysis: It serves as a catalyst in various organic transformations, including olefin metathesis and hydrogenation reactions.
  • Medicinal Chemistry: Potential use as an anticancer agent due to its structural characteristics similar to established platinum-based drugs.
  • Material Science: It can be utilized in the development of advanced materials due to its unique electronic properties.

Studies focusing on the interactions of Ethylenebis(triphenylphosphine)platinum(0) with other chemical species reveal insights into its reactivity profile. For instance, interaction with strong acids leads to significant changes in coordination chemistry, resulting in new complexes that may exhibit different catalytic or biological properties . Understanding these interactions is crucial for optimizing its applications in both catalysis and pharmaceuticals.

Ethylenebis(triphenylphosphine)platinum(0) shares similarities with several other platinum-based compounds. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
Tetrakis(triphenylphosphine)platinum(0)Four triphenylphosphine ligandsMore sterically hindered; different reactivity profile
CisplatinAnticancer drug; contains chloride ligandsEstablished clinical use; different mechanism of action
CarboplatinA cis-isomer of platinum complexMore stable than cisplatin; used in chemotherapy
Ethylene-diamine-platinum(II)Binds through amine groupsDifferent ligand type; used in distinct applications

Ethylenebis(triphenylphosphine)platinum(0)'s distinct structure allows it to exhibit unique catalytic properties and potential biological activities compared to these compounds. Its ability to form cationic complexes upon reaction with acids further differentiates it from others that do not readily undergo such transformations .

Reduction Pathways from Platinum(II) Precursors

The synthesis of ethylenebis(triphenylphosphine)platinum(0) primarily relies on reduction methodologies that convert platinum(II) precursor complexes to the desired platinum(0) oxidation state. The most widely employed approach involves the hydrazine reduction method, which has proven effective for preparing various platinum(0) complexes containing tertiary phosphines [7] [16] [17].

The hydrazine reduction method represents a fundamental synthetic strategy where cis-dichlorobis(triphenylphosphine)platinum(II) serves as the primary starting material [16] [17]. This reduction process typically occurs in ethanolic solutions at elevated temperatures ranging from 70 to 80 degrees Celsius [29]. The mechanism involves the sequential reduction of the platinum(II) center through hydrazine-mediated electron transfer processes, ultimately yielding the coordinatively unsaturated platinum(0) species that readily coordinates with ethylene [7] [16].

Alternative reduction pathways include the use of alkaline ethanol systems, where potassium hydroxide in ethanol serves as both solvent and reducing agent [6] [29]. This method has been successfully employed for the preparation of tetrakis(triphenylphosphine)platinum(0), which can subsequently undergo ligand exchange reactions to form the ethylene complex [6]. The reduction proceeds through intermediate platinum hydride species before achieving the final platinum(0) oxidation state [29].

Sodium tetrahydroborate reduction represents another viable pathway for accessing platinum(0) complexes [29]. This reducing agent provides controlled reduction conditions and has been utilized in the synthesis of various platinum(0) phosphine complexes, though specific applications to ethylenebis(triphenylphosphine)platinum(0) require careful optimization of reaction parameters [29].

The choice of reduction method significantly influences the yield and purity of the final product, with the hydrazine method generally providing the most reproducible results for ethylene-containing platinum(0) complexes [7] [29].

Ligand Substitution Reactions with Triphenylphosphine

Ligand substitution reactions involving triphenylphosphine represent a critical aspect of ethylenebis(triphenylphosphine)platinum(0) synthesis and reactivity. The complex readily undergoes phosphine exchange processes due to the dynamic nature of the platinum(0) coordination sphere [1] [9] [22].

The ethylene complex exhibits significant lability toward triphenylphosphine substitution, as evidenced by studies demonstrating rapid intramolecular phosphine exchange processes [9]. Nuclear magnetic resonance spectroscopy reveals that triphenylphosphine ligands undergo rapid exchange at room temperature, with chemical shift averaging occurring on the nuclear magnetic resonance timescale [9].

Displacement reactions with various phosphine derivatives have been extensively studied. The complex readily reacts with electron-withdrawing acetylene derivatives, resulting in the displacement of two triphenylphosphine molecules from tetrakis(triphenylphosphine)platinum(0) precursors [17]. This reactivity pattern demonstrates the preference for π-acceptor ligands over ethylene in certain coordination environments [17].

The kinetics of ligand substitution follow associative mechanisms typical of low-valent platinum complexes [31]. The incoming nucleophile attacks the platinum center, forming five-coordinate intermediates before elimination of the departing ligand occurs [31]. Hard nucleophiles tend to substitute harder ligands, while soft nucleophiles preferentially replace softer donor atoms, following established hard-soft acid-base principles [31].

Temperature-dependent studies reveal that ligand exchange rates increase substantially with elevated temperatures, consistent with thermally activated dissociative or associative interchange mechanisms [9]. The activation barriers for phosphine exchange processes are generally lower than those for ethylene displacement, indicating the stronger binding affinity of the alkene ligand relative to triphenylphosphine [9].

Purification Techniques and Crystallization Conditions

The purification of ethylenebis(triphenylphosphine)platinum(0) requires specialized techniques due to the air-sensitive nature of the platinum(0) oxidation state and the volatile ethylene ligand [19] [32] [45]. Standard purification protocols must be conducted under rigorously inert atmospheric conditions to prevent oxidation and decomposition [45] [47].

Recrystallization represents the primary purification method for obtaining analytically pure material [19] [32]. The complex exhibits moderate solubility in aromatic hydrocarbon solvents such as toluene and benzene, while showing limited solubility in polar protic solvents [19] [40]. Optimal crystallization conditions involve dissolution in hot toluene followed by slow cooling under an inert atmosphere [32] [43].

The crystallization process benefits from the controlled addition of coordinating solvents that can stabilize the platinum(0) center during the recrystallization process [40] [44]. Tetrahydrofuran and diethyl ether have been successfully employed as co-solvents, though careful control of their concentration is essential to prevent unwanted coordination that could alter the product composition [32] [43].

Biphasic solvent systems have emerged as effective purification methods for related platinum complexes [32]. These systems utilize the differential solubility of the desired product and impurities across immiscible solvent phases, enabling selective extraction and purification [32]. Dichloromethane-water biphasic systems have shown particular promise for platinum phosphine complexes [32].

Column chromatography presents significant challenges due to the air-sensitive nature of the compound [49]. When attempted, chromatographic purification requires specialized techniques including inert atmosphere handling and carefully selected stationary phases that minimize decomposition [49]. The use of alumina or silica gel under strictly anhydrous conditions has been reported, though yields are typically reduced due to product adhesion to the stationary phase [49].

Storage conditions critically influence the long-term stability of purified material [47]. The complex must be maintained under inert atmospheres at reduced temperatures to prevent oxidative degradation [47]. Crystalline samples stored under nitrogen or argon atmospheres at temperatures below 0 degrees Celsius demonstrate enhanced stability compared to those maintained at ambient conditions [47].

Isomerization Processes Between Geometric Isomers

Ethylenebis(triphenylphosphine)platinum(0) can exist in multiple geometric arrangements due to the square planar coordination geometry typical of platinum(0) complexes [12] [14] [22]. The primary isomeric forms arise from the relative positioning of the triphenylphosphine ligands in cis or trans configurations around the platinum center [12] [25].

The cis isomer represents the thermodynamically favored form due to reduced steric interactions between the bulky triphenylphosphine ligands [25]. In this configuration, the two phosphine ligands occupy adjacent coordination positions, minimizing inter-ligand repulsion while maintaining optimal orbital overlap with the platinum d-orbitals [25] [14].

Trans isomerization occurs through several mechanistic pathways, including dissociative and associative interchange processes [22] [23]. The dissociative mechanism involves temporary ligand dissociation to generate coordinatively unsaturated intermediates that can undergo geometric rearrangement before ligand recombination [22]. Associative pathways proceed through five-coordinate transition states where incoming ligands facilitate the isomerization process [23].

Temperature-dependent isomerization studies reveal that elevated temperatures favor increased isomeric interconversion rates [22] [23]. The activation barriers for cis-trans isomerization typically range from 80 to 120 kilojoules per mole, depending on the specific ligand environment and solvent conditions [22]. These barriers are consistent with phosphine dissociation-recombination mechanisms rather than direct geometric rearrangement processes [22].

Solvent effects significantly influence isomerization equilibria and kinetics [23] [25]. Coordinating solvents can stabilize transition states and intermediate species, thereby lowering activation barriers and accelerating isomerization rates [23]. Non-coordinating solvents generally favor the thermodynamically stable cis isomer through reduced solvation of intermediate species [25].

The presence of excess triphenylphosphine in solution affects the isomerization equilibrium by shifting the reaction toward the thermodynamically favored cis configuration [25]. This effect results from the stronger trans influence of triphenylphosphine ligands, which destabilizes trans arrangements where phosphine ligands occupy mutually trans positions [25].

Photochemical isomerization represents an alternative pathway for geometric interconversion [25]. Ultraviolet irradiation can induce cis-trans isomerization through electronic excitation processes that temporarily weaken metal-ligand bonds and facilitate geometric rearrangement [25]. The quantum yields for photoisomerization depend on the specific wavelength and intensity of the incident radiation [25].

Dates

Last modified: 08-15-2023

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